Methyl 2-(2,4-dichlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an amide, a carboxylate ester, and a tetrahydrothieno[2,3-c]pyridine ring system. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the amide and ester groups could undergo hydrolysis, and the pyridine ring could participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polar functional groups, and its melting and boiling points would be influenced by the size and shape of the molecule .Scientific Research Applications
Synthesis and Chemical Properties
Several studies have focused on the synthesis of thienopyridine derivatives and their chemical properties. For instance, the work by Zou Jiang et al. (2010) describes the synthesis of a positional isomer of clopidogrel hydrogen sulfate, a compound closely related to the query molecule, illustrating the synthetic pathways that could be relevant for the synthesis of the compound of interest (Zou Jiang et al., 2010). Additionally, the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems by E. A. Bakhite et al. (2005) provides insights into the chemical versatility and potential functionalization of thienopyridine derivatives, which may be applicable to the compound (E. A. Bakhite et al., 2005).
Biological and Pharmacological Applications
While the specific applications of Methyl 2-(2,4-dichlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride were not directly identified, research on related compounds suggests potential biological and pharmacological interests. For example, compounds with the thienopyridine core have been explored for their anti-inflammatory properties, as indicated by the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate aimed at exploring novel anti-inflammatory agents (G. P. Moloney, 2001).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, its mechanism of action would involve interacting with a specific biological target in the body. Unfortunately, without more information, it’s difficult to speculate on its mechanism of action .
Future Directions
Properties
IUPAC Name |
methyl 2-[(2,4-dichlorobenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O3S.ClH/c1-10(2)23-7-6-13-15(9-23)27-18(16(13)19(25)26-3)22-17(24)12-5-4-11(20)8-14(12)21;/h4-5,8,10H,6-7,9H2,1-3H3,(H,22,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRIWGDXJLESEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=C(C=C(C=C3)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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